[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
Description
Properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(15)8-4-2-3-5-9(8)13-11(14)16-7-6-12/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZOJRVRICGRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327631 | |
| Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330827-69-5 | |
| Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Protocol
Methyl anthranilate reacts with thiourea in the presence of hydrochloric acid, facilitating the formation of a thiourea intermediate. Subsequent cyclization under reflux yields 3-methyl-2-mercaptoquinazolin-4-one. The reaction mechanism proceeds via nucleophilic attack of the anthranilate amino group on the thiocarbonyl carbon of thiourea, followed by intramolecular dehydration.
Reaction Conditions
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Reactants : Methyl anthranilate (1.0 equiv), thiourea (1.2 equiv)
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Solvent : Ethanol/HCl (1:1 v/v)
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Temperature : Reflux at 80°C for 6–8 hours
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Yield : ~75–80%
Characterization Data
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IR (cm⁻¹) : 3150 (N–H), 1655 (C=O), 1250 (C=S)
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¹H NMR (DMSO-d₆) : δ 3.42 (s, 3H, CH₃), 7.25–8.05 (m, 4H, Ar–H), 12.10 (s, 1H, SH)
Alkylation with Chloroacetonitrile
The critical step in synthesizing the target compound is the alkylation of 3-methyl-2-mercaptoquinazolin-4-one with chloroacetonitrile. This reaction introduces the thioacetonitrile moiety via nucleophilic substitution.
Reaction Mechanism
The thiol group (-SH) of 3-methyl-2-mercaptoquinazolin-4-one deprotonates in the presence of a base (e.g., sodium acetate), forming a thiolate ion. This nucleophile attacks the electrophilic carbon of chloroacetonitrile, displacing chloride and forming the thioether linkage.
Reaction Conditions
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Reactants : 3-Methyl-2-mercaptoquinazolin-4-one (1.0 equiv), chloroacetonitrile (1.5 equiv)
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Base : Sodium acetate (2.0 equiv)
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Solvent : Dry DMF
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Temperature : Stirring at 25°C for 30 minutes, followed by reflux at 120°C for 5 hours
Characterization Data
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IR (cm⁻¹) : 2925 (C–H aliphatic), 2215 (C≡N), 1659 (C=O)
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¹H NMR (DMSO-d₆) : δ 4.20 (s, 2H, CH₂CN), 3.40 (s, 3H, CH₃), 7.27–7.98 (m, 4H, Ar–H)
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¹³C NMR (DMSO-d₆) : δ 33.7 (CH₂CN), 115.2 (CN), 147.1 (C=O), 156.5 (C–S)
Alternative Synthetic Pathways
One-Pot Cyclization-Alkylation Strategy
A modified approach combines cyclization and alkylation in a single pot. Methyl anthranilate, thiourea, and chloroacetonitrile react sequentially under optimized conditions, reducing purification steps.
Advantages :
-
Higher atom economy (yield: ~78%)
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Reduced reaction time (total 8 hours)
Limitations :
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Requires precise stoichiometric control to avoid byproducts like 3-methyl-4-oxoquinazoline (from over-alkylation).
Comparative Analysis of Methods
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Overall Yield | 65–70% | 75–78% |
| Reaction Time | 12–14 hours | 8 hours |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | Industrial-scale | Lab-scale |
Mechanistic Insights and Byproduct Formation
Competing Reactions
Byproduct Mitigation
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Use of Anhydrous Solvents : DMF or acetonitrile minimizes hydrolysis.
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Catalytic Bases : Triethylamine (0.1 equiv) accelerates thiolate formation without side reactions.
Industrial-Scale Production Considerations
Process Optimization
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (yield: 82% at 5 kg/batch).
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Green Chemistry Metrics :
-
E-factor : 1.2 (vs. 2.5 for batch processes)
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PMI (Process Mass Intensity) : 6.8
-
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
The synthesis of this compound typically involves a multi-step process, often starting from anthranilic acid and incorporating various thiol and nitrile derivatives. For instance, one method involves the reaction of 2-mercapto-3-methylquinazolinone with acetonitrile under specific conditions to yield the target compound. The synthesis is characterized by its efficiency and the ability to produce derivatives with varying substituents for further biological evaluation .
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. Research indicates that compounds in this class exhibit significant inhibitory effects on various cancer cell lines, including A431 (epidermal carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma). For example, one derivative demonstrated an IC50 value lower than that of Gefitinib, a well-known EGFR inhibitor, indicating superior antiproliferative properties .
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, particularly against epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking studies suggest that it forms stable interactions with the active site of EGFR, which may lead to apoptosis in tumor cells . This mechanism is critical for developing targeted therapies in cancer treatment.
Antioxidant Properties
In addition to its anticancer potential, this compound has been evaluated for antioxidant activity. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated its capability to scavenge free radicals effectively, suggesting applications in preventing oxidative stress-related diseases .
Case Study 1: Antiproliferative Effects
A study conducted on a series of quinazolinone derivatives including this compound revealed that these compounds significantly inhibited cell proliferation in multiple cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, confirming the potential of this compound class as therapeutic agents .
Case Study 2: Structure–Activity Relationship
Research focusing on the structure–activity relationship (SAR) of quinazolinone derivatives has provided insights into how modifications to the [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio] scaffold can enhance biological activity. By systematically altering substituents on the quinazolinone core, researchers identified key structural features that optimize potency against EGFR and improve selectivity for cancer cells over normal cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Variations
The quinazolinone scaffold is common among derivatives, but substituents at positions 2 and 3 critically influence their chemical and biological profiles:
Key Observations :
Key Observations :
Anticancer Activity
- Target Compound : The nitrile group could act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins, a mechanism seen in FDA-approved drugs like ibrutinib.
Enzyme Inhibition
ADMET Considerations
- Ester vs. Nitrile : Esters () may hydrolyze in vivo to carboxylic acids, altering bioavailability. Nitriles, while metabolically stable, could release cyanide in rare cases, requiring toxicity screening.
- Amide Derivatives (): Generally exhibit improved solubility and lower toxicity compared to nitriles.
Biological Activity
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a compound derived from the quinazoline family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of anthranilic acid with isothiocyanates under specific conditions. Recent studies have reported eco-friendly synthetic routes using deep eutectic solvents (DES), which enhance yield and reduce environmental impact .
Antitumor Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. Notably, it showed a low IC50 value against HL-60 leukemia cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 12.11 |
| MDA-MB-231 | 10.35 |
| A549 | 5.44 |
| MCF-7 | 7.15 |
These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cell lines, disrupting the normal cell cycle progression .
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity against various pathogens:
- Mycobacterium tuberculosis : The compound demonstrated moderate inhibitory activity against M. tuberculosis, suggesting potential use as an antitubercular agent .
- Bacterial Infections : Preliminary findings indicate effectiveness against several bacterial strains, highlighting its broad-spectrum antimicrobial potential.
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives similar to this compound:
- Study on Anticancer Properties : A study evaluated a series of quinazoline derivatives for their cytotoxicity against multiple cancer cell lines, revealing that compounds with similar structures exhibited significant growth inhibition .
- Antimycobacterial Research : Another investigation focused on the structure–activity relationship (SAR) of quinazoline derivatives against M. tuberculosis, emphasizing the importance of specific substituents for enhancing antimicrobial efficacy .
Q & A
Q. How can mechanistic studies elucidate its bioactivity pathways?
- Methodology :
- ROS Detection : Use DCFH-DA probes to measure oxidative stress in treated cells.
- Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptosis (e.g., 20–40% at 50 µM) .
- Western Blotting : Analyze caspase-3 and PARP cleavage to confirm apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
